3-(三氯甲硅烷基)丙烯酸甲酯

概述

描述

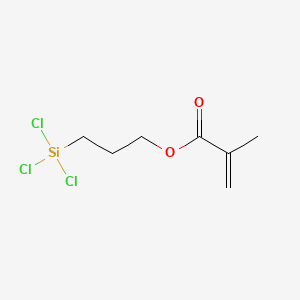

3-(Trichlorosilyl)propyl methacrylate is a hydrophobic monomer . It is widely used as a monomer and as a coupling agent in polymerization reactions . It copolymerizes with other monomers, such as styrene or acrylates, to produce polymer films with improved mechanical properties and adhesion to various substrates .

Synthesis Analysis

3-(Trichlorosilyl)propyl methacrylate is synthesized using catalytic chain transfer polymerization . The effect of different synthesis parameters, such as reaction temperature and time, reagent ratio, solvent variation, and the addition of acidic catalysts on the grafting process of TMSPM onto barium titanate nanoparticles (BTONP), was thoroughly analyzed via thermogravimetric and elemental analysis .Molecular Structure Analysis

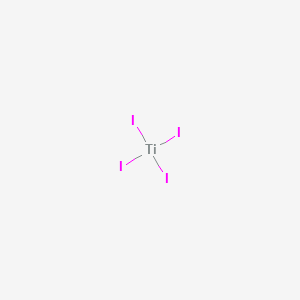

The empirical formula of 3-(Trichlorosilyl)propyl methacrylate is C7H11Cl3O2Si . Its molecular weight is 261.61 . The structure can be represented by the SMILES stringCC(=C)C(=O)OCCCSi(Cl)Cl . Chemical Reactions Analysis

3-(Trichlorosilyl)propyl methacrylate is used in polymerization reactions . It copolymerizes with other monomers, such as styrene or acrylates, to produce polymer films .Physical And Chemical Properties Analysis

3-(Trichlorosilyl)propyl methacrylate is a colorless liquid . It has a density of 1.239 g/mL at 20°C and a refractive index of 1.465 .科学研究应用

水解过程监测

已知 3-(三甲氧基甲硅烷基)丙烯酸甲酯 (TPM) 会水解,形成表面活性分子,对乳液的形成和稳定性产生重大影响。研究使用表面张力传感器监测 TPM 与水的化学反应,揭示了与水相中的复杂流动相关的表面张力自激振荡。此特性对于理解这些分子在各种工业过程中的作用至关重要 (Tleuova 等人,2016)。

聚合特性

已经详细探讨了各种甲硅烷基甲基丙烯酸酯的阴离子聚合,包括 3-(三甲氧基甲硅烷基)丙烯酸甲酯。这些研究为理解这些化合物的活性聚合及其在制造新型聚合物和嵌段共聚物中的潜在应用做出了重大贡献 (Ozaki 等人,1992)。

自由基聚合动力学

已使用光谱技术研究了 3-[三(三甲基甲硅氧基)甲硅烷基]丙烯酸甲酯的自由基聚合及其动力学。了解这些动力学对于需要受控自由基聚合的应用至关重要,例如在材料科学和涂料中 (García 等人,2001)。

疏水杂化体系

已经开发了基于 3-三甲氧基甲硅烷基丙烯酸甲酯的杂化体系,用于防潮和强化玻璃制品等应用。向这些体系中添加氟化前体可以增强其疏水行为和机械强度,这在各种工业和保护涂料中很有价值 (Ershad-Langroudi 等人,1997)。

催化链转移聚合

研究已经探讨了使用催化链转移聚合来合成 3-[三(三甲基甲硅氧基)甲硅烷基]-丙烯酸甲酯的大分子。这些研究对于在自由基聚合中开发受控反应条件至关重要,这与创造特定的聚合物结构有关 (Muratore 等人,2000)。

表面改性和保护

3-(三甲氧基甲硅烷基)丙烯酸甲酯已在各种应用中用作交联剂,例如制造防生物污垢涂层和改性聚合物表面。这些改性导致机械性能和抗微生物定植能力的提高,这在医疗和工业应用中至关重要 (Lei 等人,2018)。

聚合物改性

通过接枝 3-(三甲氧基甲硅烷基)丙烯酸甲酯改性聚偏二氟乙烯可以增强所得膜的通量和机械性能。此改性工艺在需要改进材料性能的应用中很重要,例如在过滤和分离技术中 (Liu 等人,2011)。

作用机制

安全和危害

未来方向

3-(Trichlorosilyl)propyl methacrylate has been used in the modification of bacterial cellulose nanofibers as a crosslinking and reinforcing agent for 3D printable UV-curable inks . This application shows promise for the fabrication of gel-like materials with complex geometries for various applications .

属性

IUPAC Name |

3-trichlorosilylpropyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11Cl3O2Si/c1-6(2)7(11)12-4-3-5-13(8,9)10/h1,3-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOGMJCPBZJUYGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCC[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl3O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5027647 | |

| Record name | 3-(Trichlorosilyl)propyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Trichlorosilyl)propyl methacrylate | |

CAS RN |

7351-61-3 | |

| Record name | 3-(Trichlorosilyl)propyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7351-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Trichlorosilyl)propyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007351613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 3-(trichlorosilyl)propyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(Trichlorosilyl)propyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(trichlorosilyl)propyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(TRICHLOROSILYL)PROPYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47R7ND8EC7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: TPM is a bifunctional molecule containing a trichlorosilane group and a methacrylate group. The trichlorosilane group readily reacts with hydroxyl groups present on various surfaces like glass, silicon, and even some polymers. This reaction forms strong, covalent siloxane bonds, effectively anchoring the TPM molecule to the surface [, , ]. The exposed methacrylate group then allows for further functionalization, typically through polymerization reactions with other acrylate or methacrylate monomers. This enables the creation of covalently attached polymer coatings or hydrogels on the modified surface [, , ].

ANone:

A: TPM demonstrates compatibility with various materials commonly used in biomaterial research, including glass, silicon, and poly(dimethylsiloxane) (PDMS) [, , , ]. It forms stable, covalent bonds with these substrates, ensuring the longevity of the modification.

A: TPM modifications can be strategically employed to direct cell attachment and behavior. For instance, researchers fabricated microwell arrays using hydrophilic poly(ethylene glycol) (PEG) hydrogel walls surrounding hydrophobic TPM floors []. This design exploits the differential cell adhesion properties of PEG and TPM. Murine 3T3 fibroblasts and hepatocytes selectively adhered to the hydrophobic TPM regions within the microwells, while avoiding the surrounding hydrophilic PEG hydrogel walls. This selective adhesion allows for controlled cell positioning and spatial organization, crucial for applications like cell-based assays and tissue engineering [].

ANone: The provided research papers primarily focus on TPM's application in controlled environments for biomaterial fabrication. While they do not directly address environmental impact and degradation pathways, it is crucial to consider these aspects for responsible material use. Future studies should investigate the potential environmental fate and effects of TPM and explore strategies to minimize any negative impacts. This could involve studying its degradation products and their potential toxicity. Additionally, exploring alternative silane coupling agents with potentially lower environmental impact could be beneficial.

ANone: Several analytical techniques can be employed to confirm the successful modification of surfaces with TPM and to characterize the resulting surfaces:

- Ellipsometry: This technique is used to measure the thickness of thin films, such as the TPM monolayer formed on a substrate. Researchers used ellipsometry to confirm the presence of the self-assembled monolayer (SAM) of TPM on silicon dioxide surfaces [].

- Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS): This surface-sensitive technique provides information about the elemental and molecular composition of the outermost surface layers. It can be used to verify the presence of specific elements, such as chlorine from the trichlorosilane group of TPM, confirming successful surface modification [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Disodium 2,5-dichloro-4-[4-[[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulphonatophenyl]azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B1583304.png)

![Butane, 1,1',1''-[propylidynetris(oxy)]tris-](/img/structure/B1583316.png)